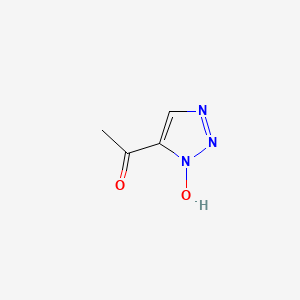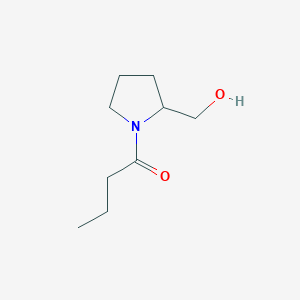
4-(2-Hydroxyphenyl)-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxyphenyl)-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with a hydroxyphenyl group and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyphenyl)-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with an appropriate nitrile and an amine under acidic or basic conditions to form the pyrrole ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, the purification of the compound may involve techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Hydroxyphenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the carbonitrile group may yield primary amines.
Applications De Recherche Scientifique
4-(2-Hydroxyphenyl)-1H-pyrrole-3-carbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(2-Hydroxyphenyl)-1H-pyrrole-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, and ion channels. The hydroxyphenyl group can form hydrogen bonds and other interactions with biological macromolecules, while the pyrrole ring can participate in π-π stacking and other non-covalent interactions . These interactions can modulate the activity of the target molecules and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Hydroxyphenyl)-2-(pyridin-2-yl)-1H-imidazole: This compound features a similar hydroxyphenyl group but with an imidazole ring instead of a pyrrole ring.
4-Hydroxy-2-quinolone: This compound has a hydroxyphenyl group and a quinolone ring, showing different reactivity and applications.
2-(2-Hydroxyphenyl)-2H-benzotriazole: This compound contains a benzotriazole ring and is used as a UV stabilizer.
Uniqueness
4-(2-Hydroxyphenyl)-1H-pyrrole-3-carbonitrile is unique due to its specific combination of functional groups and the resulting chemical properties. The presence of both a hydroxyphenyl group and a carbonitrile group on the pyrrole ring provides a versatile platform for further functionalization and application in various fields.
Propriétés
Numéro CAS |
87388-25-8 |
|---|---|
Formule moléculaire |
C11H8N2O |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
4-(2-hydroxyphenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c12-5-8-6-13-7-10(8)9-3-1-2-4-11(9)14/h1-4,6-7,13-14H |
Clé InChI |
NSWDRZZCLPJHAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CNC=C2C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(1-Ethynylcyclohexyl)oxy]methyl}-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B12888281.png)
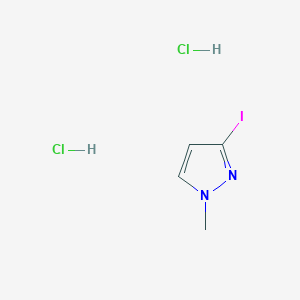
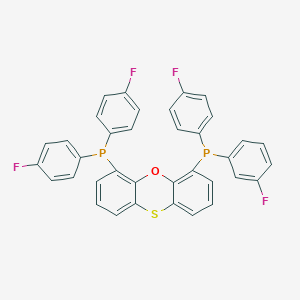
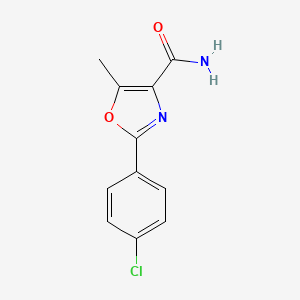
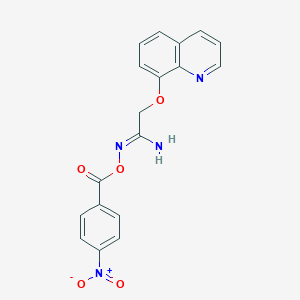
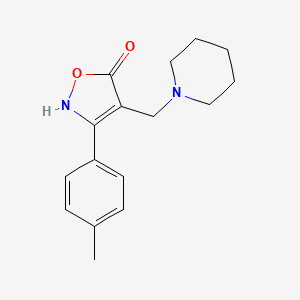
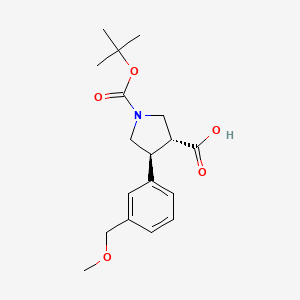

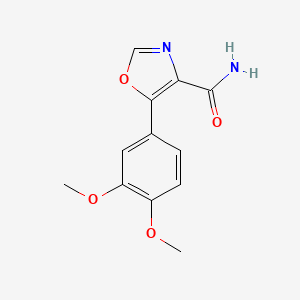

![1-{5-[(4-Fluorophenyl)methyl]furan-3-yl}ethan-1-one](/img/structure/B12888361.png)
![5-Oxazolepropanoic acid, 2-methyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12888366.png)
